molecular formula C6H14N2O2 B8604314 6-Amino-4-azahexanoic acid methyl ester

6-Amino-4-azahexanoic acid methyl ester

Cat. No.: B8604314
M. Wt: 146.19 g/mol
InChI Key: HJBAJYUJRZGNGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-azahexanoic acid methyl ester is a useful research compound. Its molecular formula is C6H14N2O2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the foundational synthetic strategies for 6-amino-4-azahexanoic acid methyl ester?

The synthesis typically involves alkylation and transesterification steps. A validated approach for analogous compounds (e.g., ethyl esters of 6-aminohexanoic acids) involves direct alkylation of secondary amines with ethyl 6-bromohexanoate, followed by transesterification using long-chain alkanols and sodium alcoholate catalysts. Reaction conditions such as solvent polarity, temperature (e.g., 60–80°C), and catalyst loading significantly influence yield . Monitoring intermediates via thin-layer chromatography (TLC) ensures reaction progression .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation, particularly 1H NMR to resolve amino and ester proton environments .
  • Infrared Spectroscopy (IR) : To confirm functional groups (e.g., C=O stretch of esters at ~1740 cm⁻¹) .
  • UV-Vis Spectroscopy : Useful for tracking conjugated systems or intermediates in multi-step syntheses .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., TOF-ES+) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

Methodological optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while reducing side reactions .
  • Catalyst Screening : Sodium alcoholate catalysts in transesterification enhance reaction rates and selectivity .
  • Temperature Gradients : Stepwise heating (e.g., 40°C → 80°C) minimizes thermal decomposition of sensitive intermediates .
  • Workup Protocols : Ethanol-water recrystallization improves purity (>95%) for biological testing .

Q. How can researchers resolve contradictions in spectral data during structural validation?

Contradictions often arise from stereochemical ambiguity or overlapping signals. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves proton-proton and carbon-proton correlations, clarifying complex spin systems .
  • Isotopic Labeling : Incorporation of 13C or 15N labels aids in distinguishing between tautomers or conformational isomers .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data .

Q. What experimental designs are recommended for evaluating biological activity?

For pharmacological studies (e.g., HDAC inhibition):

  • Enzyme Assays : Use fluorogenic substrates (e.g., acetylated lysine derivatives) to measure inhibitory potency (IC50) .
  • Cellular Models : Dose-response studies in cancer cell lines (e.g., HeLa) with cytotoxicity assays (MTT or resazurin) .
  • Structure-Activity Relationship (SAR) : Systematic modification of the azahexanoic backbone and ester groups to correlate structural features with activity .

Q. How can purity challenges during synthesis impact downstream applications?

Impurities (e.g., unreacted amines or ester byproducts) may skew biological results. Mitigation strategies include:

  • HPLC-Purification : Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water) separates closely related analogs .
  • Microscale Screening : Parallel synthesis in microplates identifies optimal conditions for scalable purity .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) assess ester hydrolysis susceptibility, guiding storage protocols .

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

methyl 3-(2-aminoethylamino)propanoate

InChI

InChI=1S/C6H14N2O2/c1-10-6(9)2-4-8-5-3-7/h8H,2-5,7H2,1H3

InChI Key

HJBAJYUJRZGNGI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNCCN

Origin of Product

United States

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